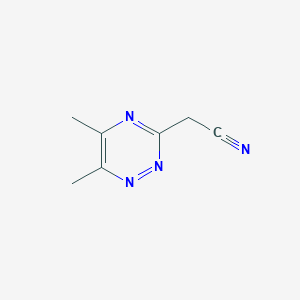
2-Chloro-5-hydroxy-4-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2 It is a derivative of benzoic acid, featuring chlorine, iodine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol produces this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. The process involves the same steps as the synthetic route but is optimized for large-scale production. The use of low-cost starting materials and efficient reaction conditions ensures high yield and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The iodine and chlorine atoms can be reduced under specific conditions.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzoic acids.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-hydroxy-4-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine, iodine, and hydroxyl groups allows it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the chlorine and hydroxyl groups.
4-Iodobenzoic acid: Similar but with the iodine atom in a different position.
2-Hydroxy-4-iodobenzoic acid: Similar but lacks the chlorine atom .
Uniqueness
2-Chloro-5-hydroxy-4-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms along with a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H4ClIO3 |
|---|---|
Peso molecular |
298.46 g/mol |
Nombre IUPAC |
2-chloro-5-hydroxy-4-iodobenzoic acid |
InChI |
InChI=1S/C7H4ClIO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Clave InChI |
LYDKGTJTGNWQPC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)I)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


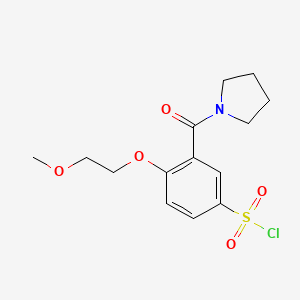
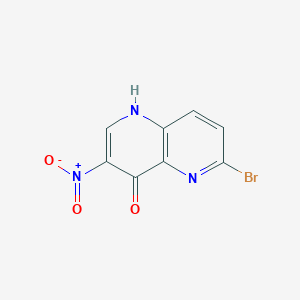

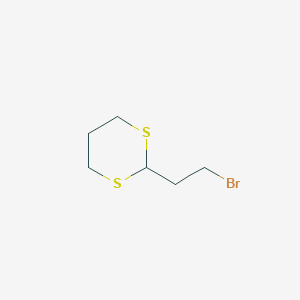
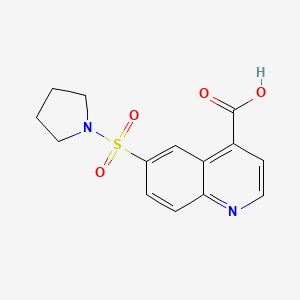
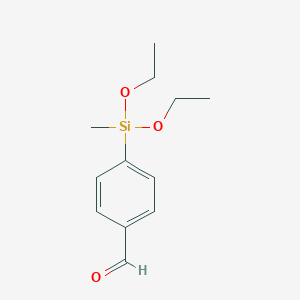
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
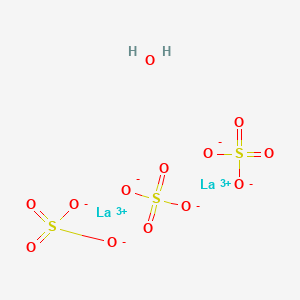

![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)

